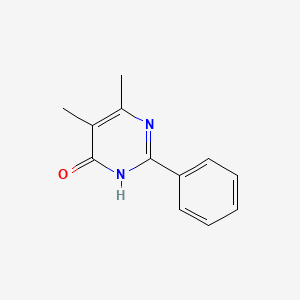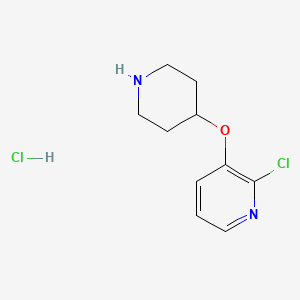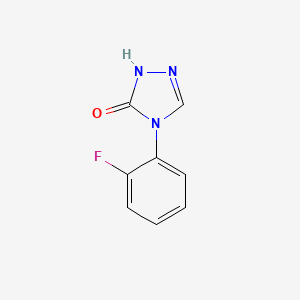![molecular formula C20H26N2O2 B1531021 N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide CAS No. 1020056-90-9](/img/structure/B1531021.png)
N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide
Übersicht
Beschreibung
N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide, more commonly known as 3-AMTBP, is an important organic compound that has been widely studied in the scientific community. It is a derivative of the widely used compound 4-tert-butylphenol and has been used in a variety of applications, ranging from drug synthesis to the development of new materials.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs), which include compounds similar to N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide, have been extensively studied in preclinical settings. These studies aim to investigate the ideal pharmacokinetic characteristics of propanamide compounds for therapeutic applications in androgen-dependent diseases. In a study focusing on S-1, a potent SARM, it was found to have low clearance, moderate distribution volume, and a terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses in rats. The oral bioavailability was found to be between 55% to 60%. Furthermore, extensive metabolism was observed, with forty phase I and phase II metabolites identified, demonstrating the compound's potential for therapeutic use with manageable pharmacokinetic profiles (Wu et al., 2006).
Antimicrobial and Antifungal Properties
Compounds structurally related to N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide, such as those derived from 2-amino-4,6-di-tert-butylphenol, have shown promising antimicrobial and antifungal properties. A study exploring the effects of these derivatives on human peripheral blood lymphocytes indicated not only their potential as antiviral agents due to their radical regulatory activity against various types of organic radicals but also highlighted their immunomodulatory activity. Some of these compounds, specifically N-(2-hydroxy-3,5-di-tert-butylphenyl)-4-methylbenzenesulfonamide and 2,4-di-tert-butyl-6-morpholinophenol, demonstrated stimulation of extracellular production of α-interferon and intracellular production of γ-interferon by CD3+T-lymphocytes at certain concentrations, suggesting their utility in modulating immune responses alongside their antimicrobial capabilities (Nizheharodava et al., 2020).
Eigenschaften
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-tert-butylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-13-17(21)7-6-8-18(13)22-19(23)14(2)24-16-11-9-15(10-12-16)20(3,4)5/h6-12,14H,21H2,1-5H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEIQZQZELWCIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1530941.png)
![7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate](/img/structure/B1530942.png)

![3-[(Tetrahydro-2-furanylmethyl)amino]-propanohydrazide](/img/structure/B1530945.png)
![1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1530946.png)
![methyl 3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B1530950.png)

![Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1530953.png)

![3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide](/img/structure/B1530957.png)
![4-Pyridinepropanoicacid, 2,6-dichloro-a-[1-(methylamino)ethylidene]-b-oxo-, methyl ester](/img/structure/B1530958.png)
